3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile
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Overview
Description
3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile is a complex organic compound that features a piperidine ring, a morpholine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Formation of Morpholine Derivative: The morpholine ring can be synthesized from 1,2-amino alcohols through coupling, cyclization, and reduction reactions.
Coupling of Piperidine and Morpholine Derivatives: The piperidine and morpholine derivatives are then coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholinones and spiro morpholines.
Uniqueness
3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile is unique due to the combination of the piperidine and morpholine rings with the benzonitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H23N3O2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H23N3O2/c19-12-15-5-4-6-16(11-15)13-20-9-10-23-17(14-20)18(22)21-7-2-1-3-8-21/h4-6,11,17H,1-3,7-10,13-14H2 |
InChI Key |
KLFORMRVSDMAOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
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